molecular formula C19H19BrN4O5 B4970224 (2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone

(2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone

Cat. No.: B4970224
M. Wt: 463.3 g/mol
InChI Key: OOGVANBLWPRPTC-UHFFFAOYSA-N
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Description

(2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a dinitrophenyl group, and a dimethylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the bromophenyl and dinitrophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl ketones, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and molecular recognition processes.

Medicine

In medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be modified to enhance its binding affinity and specificity for target receptors, leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and dinitrophenyl groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of the target, leading to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: This compound shares a similar phenyl structure but with different halogen substitutions.

    3-Chloro-4-fluorophenylboronic acid: Another compound with a similar phenyl ring but with boronic acid functionality.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound has a different core structure but shares some functional group similarities.

Uniqueness

(2-Bromophenyl)[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone is unique due to its combination of bromophenyl, dinitrophenyl, and dimethylpiperazinyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-bromophenyl)-[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O5/c1-12-10-21(17-8-7-14(23(26)27)9-18(17)24(28)29)11-13(2)22(12)19(25)15-5-3-4-6-16(15)20/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVANBLWPRPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)C2=CC=CC=C2Br)C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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